molecular formula C5H4ClN5 B1267356 6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5417-78-7

6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1267356
CAS RN: 5417-78-7
M. Wt: 169.57 g/mol
InChI Key: BRZGPZOZVWMCDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives are synthesized through various methods, often starting from commercially available materials. One approach involved the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, leading to the selective production of 4-substituted derivatives like 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The synthesized compounds' structures were confirmed through elemental analysis, high-resolution mass spectrometry, NMR, and IR spectroscopy, including X-ray analysis (Ogurtsov & Rakitin, 2021).

Molecular Structure Analysis

The molecular structure of synthesized 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives was established through various spectroscopic techniques, highlighting the importance of the pyrazolo[3,4-d]pyrimidine scaffold in the design of bioactive compounds. X-ray crystallography provided insights into the regioselectivity of the reactions involved in their synthesis and the molecular conformation of the compounds (Quiroga et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives is influenced by their functional groups, allowing for further modifications. For instance, the presence of chloromethyl and methylamino groups facilitates nucleophilic substitution reactions, enabling the synthesis of a wide range of functionally diverse compounds (Ogurtsov & Rakitin, 2021).

Scientific Research Applications

Synthesis and Structural Analysis

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives are crucial in pharmacological research due to their varied biological activities. A study by Ogurtsov and Rakitin (2021) demonstrated the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound in this category, and confirmed its structure through various analytical methods (Ogurtsov & Rakitin, 2021).

Biological Activity and Synthesis Methods

These compounds are known for their diverse biological activities. For example, Golec et al. (1992) described the synthesis of various derivatives, highlighting their potential in creating biologically active compounds (Golec, Scrowston, & Dunleavy, 1992). Quiroga et al. (2008) explored microwave-assisted synthesis methods for pyrazolo[3,4-d]pyrimidines, showcasing the efficient creation of these compounds under solvent-free conditions (Quiroga et al., 2008).

Pharmacological Properties

These compounds have shown promise in various pharmacological studies. Aydin et al. (2021) synthesized new derivatives and evaluated their inhibition properties against acetylcholinesterase and carbonic anhydrase, revealing their potential therapeutic applications (Aydin, Anil, & Demir, 2021). Similarly, Beyzaei et al. (2017) synthesized novel derivatives for antimicrobial applications, demonstrating the versatility of these compounds in medicinal chemistry (Beyzaei et al., 2017).

Anticancer and Anti-Inflammatory Applications

Research by Rahmouni et al. (2016) and Abdellatif et al. (2014) showcased the synthesis of pyrazolo[3,4-d]pyrimidines with anticancer and anti-inflammatory properties, further emphasizing the therapeutic potential of these compounds (Rahmouni et al., 2016), (Abdellatif et al., 2014).

Future Directions

The future directions for the research on “6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine” and its derivatives could involve further exploration of their anticancer activities and mechanisms of action . Additionally, the development of more potent and selective inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold could be a promising direction .

properties

IUPAC Name

6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-5-9-3(7)2-1-8-11-4(2)10-5/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZGPZOZVWMCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NC(=NC(=C21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279177
Record name 6-chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

5417-78-7
Record name 5417-78-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Klaasa, M Cobbautb, J Demaerela, L Saadahb…
Number of citations: 0

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